Stereoselective BChE Inhibition: d-Vasicine Versus l-Vasicine Potency Differential
Among vasicine enantiomers, d-vasicine exhibits markedly superior butyrylcholinesterase (BChE) inhibitory activity compared to l-vasicine, demonstrating a 33-fold potency advantage [1]. Molecular docking analysis confirms that d-vasicine achieves stronger binding at the BChE catalytic active site (dG = −7.398) than l-vasicine (dG = −7.135) [1].
| Evidence Dimension | BChE inhibitory activity |
|---|---|
| Target Compound Data | d-vasicine: IC₅₀ = 0.03 ± 0.001 μM |
| Comparator Or Baseline | l-vasicine: IC₅₀ = 0.98 ± 0.19 μM |
| Quantified Difference | 33-fold higher potency for d-vasicine |
| Conditions | Ellman method; in vitro enzymatic assay |
Why This Matters
Researchers requiring potent BChE inhibition for Alzheimer's disease models should specifically procure enantiomerically characterized d-vasicine rather than racemic mixture.
- [1] Zhu Y, Wang C, Cheng X, et al. Stereoselective glucuronidation metabolism, pharmacokinetics, anti-amnesic pharmacodynamics, and toxic properties of vasicine enantiomers in vitro and in vivo. Eur J Pharm Sci. 2018;123:459-474. View Source
